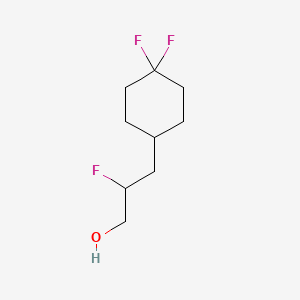
3-(4,4-difluorocyclohexyl)-2-fluoropropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4,4-difluorocyclohexyl)-2-fluoropropan-1-ol, often referred to as 4,4-difluorocyclohexyl-2-fluoropropan-1-ol or simply DFCHFP, is an organic compound that has been used in a variety of scientific research applications. DFCHFP is a colorless liquid with a low boiling point and a low melting point. It is also soluble in a variety of organic solvents, making it an ideal choice for a range of laboratory experiments.
科学的研究の応用
DFCHFP has been used in a variety of scientific research applications, such as in the study of enzyme kinetics, as a reagent for the synthesis of other compounds, and as a probe for the identification of active sites on proteins. It has also been used to study the structure and function of various enzymes and proteins. Additionally, DFCHFP has been used as a fluorescent probe for the detection of protein-ligand interactions.
作用機序
The mechanism of action of DFCHFP is not yet fully understood. However, it is believed to act as a competitive inhibitor of enzyme-catalyzed reactions. It is thought to bind to the active site of the enzyme and interfere with the binding of the substrate to the enzyme, thus preventing the reaction from occurring. Additionally, DFCHFP may also interact with the enzyme's active site and alter its conformation, thus preventing the reaction from occurring.
Biochemical and Physiological Effects
The biochemical and physiological effects of DFCHFP are not yet fully understood. However, it is believed to act as a competitive inhibitor of enzyme-catalyzed reactions, and it has been shown to inhibit the activity of various enzymes, including cytochrome P450 and acetylcholinesterase. Additionally, it has been shown to inhibit the activity of several enzymes involved in the metabolism of drugs and other xenobiotics.
実験室実験の利点と制限
The main advantage of using DFCHFP in laboratory experiments is its low boiling point and low melting point, which makes it easy to handle and store. Additionally, its solubility in a variety of organic solvents makes it an ideal choice for a range of laboratory experiments. However, one limitation of using DFCHFP is that its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments. Additionally, its inhibition of various enzymes can lead to unexpected results.
将来の方向性
The future directions for DFCHFP include further research into its mechanism of action, biochemical and physiological effects, and potential applications in drug development. Additionally, further research into its potential as a fluorescent probe for the detection of protein-ligand interactions could lead to new insights into the structure and function of proteins. Additionally, further research into its potential as a reagent for the synthesis of other compounds could lead to the development of new compounds with unique properties. Finally, further research into its potential as an inhibitor of enzymes involved in the metabolism of drugs and other xenobiotics could lead to new treatments for a variety of diseases.
合成法
DFCHFP is synthesized by a two-step process. The first step involves the reaction of 4-fluorobenzaldehyde with 4-difluorocyclohexanone in the presence of a base such as sodium hydroxide. The second step involves the reaction of the intermediate with 2-fluoropropan-1-ol in the presence of a base such as potassium carbonate. The reaction yields DFCHFP as the final product.
特性
IUPAC Name |
3-(4,4-difluorocyclohexyl)-2-fluoropropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3O/c10-8(6-13)5-7-1-3-9(11,12)4-2-7/h7-8,13H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIYEIWHMQWNRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(CO)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,4-Difluorocyclohexyl)-2-fluoropropan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B6610802.png)
![tert-butyl 1-imino-1-oxo-1lambda6-thia-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B6610807.png)
![thieno[3,2-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B6610813.png)
![tert-butyl (1RS,4RS&,5SR&,6SR)-4,5-dihydroxy-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B6610817.png)



![2-bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B6610851.png)
![3-[4-(trifluoromethoxy)phenyl]spiro[3.3]heptan-1-one](/img/structure/B6610858.png)
![9,9-difluoro-2-azadispiro[3.0.3^{5}.1^{4}]nonane, trifluoroacetic acid](/img/structure/B6610867.png)
![ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate hydrochloride](/img/structure/B6610868.png)


